molecular formula C3HBrF6 B15195150 1-Bromo-1,1,2,2,3,3-hexafluoropropane CAS No. 63905-11-3

1-Bromo-1,1,2,2,3,3-hexafluoropropane

Cat. No.: B15195150
CAS No.: 63905-11-3
M. Wt: 230.93 g/mol
InChI Key: PBGVNGZTQYKNIU-UHFFFAOYSA-N
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Description

Contextualizing 1-Bromo-1,1,2,2,3,3-hexafluoropropane within Organofluorine Chemistry

This compound is a halogenated hydrocarbon. Its structure consists of a three-carbon propane (B168953) backbone where all hydrogen atoms have been substituted with fluorine atoms, and a single bromine atom is attached to one of the terminal carbons. This compound is a clear, colorless liquid at room temperature.

From a chemical standpoint, the high electronegativity of the fluorine atoms creates a strong inductive effect, influencing the reactivity of the carbon-bromine bond. This makes the compound a useful reagent in various chemical reactions.

Below are some of the key physical and chemical properties of this compound:

PropertyValue
Molecular Formula C3HBrF6
Molecular Weight 230.93 g/mol
Boiling Point 36.8°C at 760 mmHg
Density 1.802 g/cm³
IUPAC Name This compound
CAS Number 422-85-5

Historical Trajectory and Evolution of Brominated Fluorocarbons in Scientific Inquiry

The history of brominated fluorocarbons is intertwined with the broader development of organofluorine chemistry, which saw significant advancements during and after World War II. Initially, research was heavily focused on chlorofluorocarbons (CFCs) for their applications as refrigerants, propellants, and solvents.

Brominated fluorocarbons, often referred to as halons, gained prominence for their exceptional fire-extinguishing properties. nist.gov These compounds are extremely inert and, in the event of a fire, release bromine radicals that effectively interrupt the combustion chain reaction. nist.gov This made them invaluable in critical applications such as in aircraft and for protecting sensitive electronic equipment.

However, the very stability of these compounds led to significant environmental concerns. In the 1970s, it was discovered that CFCs and halons were contributing to the depletion of the stratospheric ozone layer. This discovery led to the signing of the Montreal Protocol in 1987, an international treaty designed to phase out the production of ozone-depleting substances. chemicalbook.com This regulatory action spurred a new wave of research into alternatives to traditional brominated fluorocarbons.

Current Research Significance and Academic Relevance of Hexafluoropropane Derivatives

In the post-Montreal Protocol era, research into fluorinated compounds has shifted towards developing substances with lower environmental impact while retaining desirable properties. Hexafluoropropane derivatives, including this compound, are of significant interest in this context.

The market for hexafluoropropylene (HFP) and its derivatives is experiencing growth, driven by the demand for high-performance fluoropolymers. These materials are sought after in industries such as aerospace, electronics, and automotive for their chemical resistance, high-temperature tolerance, and low friction properties. wikipedia.org

Recent research and development in this area have focused on creating more sustainable manufacturing processes for HFP and its derivatives. For instance, companies are investing in new production capacities and patenting more environmentally friendly synthesis methods. wikipedia.org The academic relevance of hexafluoropropane derivatives lies in their potential as building blocks for novel materials and as tools for exploring new chemical reactions. Their unique combination of a stable perfluorinated backbone and a reactive site makes them versatile substrates for further chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63905-11-3

Molecular Formula

C3HBrF6

Molecular Weight

230.93 g/mol

IUPAC Name

1-bromo-1,1,2,2,3,3-hexafluoropropane

InChI

InChI=1S/C3HBrF6/c4-3(9,10)2(7,8)1(5)6/h1H

InChI Key

PBGVNGZTQYKNIU-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)Br)(F)F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Studies

Current Synthetic Routes to 1-Bromo-1,1,2,2,3,3-hexafluoropropane

The synthesis of this compound (CF₃-CF₂-CF₂Br) is theoretically approachable through several fundamental reaction classes common in organofluorine chemistry. These include halogen exchange reactions, the addition of bromine-containing reagents across a double bond, and potentially, though less documented for this specific product, fluorotelomerization processes.

Halogen Exchange Reactions and Catalytic Pathways

Halogen exchange reactions represent a cornerstone of halocarbon synthesis. The Finkelstein reaction, a classic Sₙ2 process, involves the exchange of one halogen for another. rsc.org In a hypothetical context for synthesizing the target compound, this could involve reacting a precursor such as 1-iodo-1,1,2,2,3,3-hexafluoropropane with a bromide salt like sodium bromide in a polar aprotic solvent.

Reaction Principle: R-I + NaBr → R-Br + NaI

The success of this equilibrium-driven reaction hinges on Le Châtelier's principle, where the precipitation of the less soluble sodium iodide in a solvent like acetone (B3395972) drives the reaction toward the desired brominated product. rsc.org

Another powerful method is the lithium-halogen exchange, which typically involves reacting an organic halide with an organolithium reagent, such as n-butyllithium, at very low temperatures. wikipedia.orgtcnj.edu This method is exceptionally fast and is often used to create organolithium intermediates for further reactions. wikipedia.orgresearchgate.net While highly effective, its direct application to produce this compound from a different halo-precursor would need careful consideration of potential side reactions.

Catalytic pathways, often involving copper or palladium, can facilitate halogen exchange on substrates where traditional Sₙ2 reactions are difficult, particularly with aromatic compounds. rsc.org However, for aliphatic systems like hexafluoropropane, these are less commonly employed than direct nucleophilic substitution.

Addition Reactions for Carbon-Bromine Bond Formation

Addition reactions are a primary method for introducing functionality to unsaturated molecules. The synthesis of this compound could be envisioned via the addition of hydrogen bromide (HBr) to a suitable fluorinated propene. The regiochemical outcome of this addition is critical.

The addition of HBr to an unsymmetrical alkene can proceed via two main mechanisms:

Electrophilic (Markovnikov) Addition: In this ionic mechanism, the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, leading to the most stable carbocation intermediate. lumenlearning.commasterorganicchemistry.com

Free-Radical (Anti-Markovnikov) Addition: In the presence of radical initiators like peroxides (ROOR) or UV light, the reaction proceeds via a free-radical chain reaction. The bromine radical adds first to the double bond to form the most stable carbon radical, resulting in the hydrogen atom bonding to the more substituted carbon. orgoreview.comchemistrysteps.comchemistryscore.com This is known as an anti-Markovnikov addition. chemistrysteps.com

For highly fluorinated alkenes, such as hexafluoropropene (B89477) (CF₃-CF=CF₂), the strong electron-withdrawing nature of the fluorine atoms significantly influences the reaction's regioselectivity. The radical addition of HBr to hexafluoropropene has been studied and is a key reaction in this context. acs.org The bromine radical adds to the CF₂ carbon, leading to the more stable secondary radical (CF₃-ĊF-CF₂Br), which then abstracts a hydrogen atom from HBr to yield 2-bromo-1,1,1,2,3,3-hexafluoropropane. To produce the target isomer, this compound, a different starting alkene would be necessary.

A plausible, though less common, precursor could be 1,1,2,3,3-pentafluoropropene (B3041951) (F₂C=CF-CHF₂). Anti-Markovnikov addition of HBr would theoretically lead to the desired product.

Synthetic Approaches via Fluorotelomerization Processes

Fluorotelomerization is a process that produces mixtures of fluorinated compounds with varying chain lengths. It involves the radical reaction of a "telogen" (like a brominated compound) with a "taxogen" (an unsaturated monomer like tetrafluoroethylene). While a versatile method for creating a range of fluorinated molecules, its application to synthesize a specific, short-chain monobrominated compound like this compound is not a commonly cited or efficient method, as it typically results in a distribution of products requiring separation.

Exploration of Novel Precursors and Starting Materials in Synthetic Strategies

Advancements in synthetic chemistry often focus on identifying more accessible, safer, or more efficient starting materials. For this compound, potential precursors beyond simple alkenes include:

Fluorinated Alcohols: 1,1,2,2,3,3-Hexafluoropropan-1-ol could be a key intermediate. The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate), which is then displaced by a bromide ion via an Sₙ2 reaction.

Fluorinated Epoxides: Ring-opening reactions of fluorinated epoxides are a powerful tool in organofluorine synthesis. researchgate.netnih.govsibran.ru For instance, the reaction of hexafluoropropylene oxide (HFPO) with lithium bromide and zinc bromide can yield an acyl fluoride (B91410), which can be further converted into various brominated compounds. rsc.org While this specific reaction does not directly yield the target alkane, it demonstrates the utility of epoxide precursors in forming C-Br bonds in fluorinated systems. rsc.org

Optimization of Reaction Conditions for Enhanced Yield, Selectivity, and Process Efficiency

While specific optimization studies for the synthesis of this compound are not prominent in the literature, general principles for related reactions can be applied.

For free-radical addition reactions , key parameters to optimize include:

Initiator Concentration: The amount of peroxide or the intensity of UV light must be controlled to maintain an efficient chain reaction without promoting unwanted side reactions.

Temperature and Pressure: These variables affect reaction rates and the phase of reactants, influencing efficiency.

Reagent Purity: Impurities can terminate the radical chain reaction, reducing yields. chemguide.co.uk

The table below outlines general conditions for optimizing free-radical HBr addition.

ParameterObjectiveRationale
Initiator Controlled radical generationPeroxides (e.g., AIBN, benzoyl peroxide) or UV light provide a steady source of radicals to initiate the chain reaction.
Temperature Balance rate and selectivityHigher temperatures increase reaction rate but may lead to side products or initiator decomposition.
Solvent Inert environmentThe solvent should not participate in the radical reaction. Common choices include alkanes or chlorinated solvents.
Reagent Ratio Maximize product formationA slight excess of HBr may be used to ensure complete reaction of the alkene.

This table presents generalized optimization parameters for free-radical reactions.

For halogen exchange reactions , optimization focuses on:

Solvent Choice: A polar aprotic solvent (e.g., acetone, DMF) is crucial for dissolving the ionic nucleophile while not solvating it so strongly that its reactivity is diminished. rsc.org

Temperature: Higher temperatures generally favor the Sₙ2 reaction, but must be balanced against potential elimination side reactions.

Stereochemical Control and Regioselectivity in this compound Synthesis

Stereochemical Control: The target molecule, this compound (CF₃-CF₂-CF₂Br), does not possess any chiral centers. All carbons are either prochiral or achiral. Therefore, the synthesis of this specific compound does not involve considerations of stereoisomerism (enantiomers or diastereomers).

Regioselectivity: In contrast, regioselectivity is of paramount importance. It refers to the control of which position a reagent adds to on an unsymmetrical substrate. In the context of synthesizing the target compound via an addition reaction, controlling the placement of the bromine atom is the central challenge.

As discussed in section 2.1.2, the addition of HBr to a fluorinated alkene is highly influenced by both the reaction mechanism and the electronic effects of the fluorine substituents.

Ionic Mechanism (Markovnikov's Rule): The addition proceeds through the most stable carbocation. Due to the powerful destabilizing inductive effect of fluorine atoms, a positive charge on a carbon already bearing fluorine is highly unfavorable. This can lead to regiochemical outcomes that appear to be "anti-Markovnikov" because the most stable carbocation is the one where the charge is furthest from the fluorine atoms. lumenlearning.com

Radical Mechanism (Anti-Markovnikov): This mechanism is governed by the formation of the most stable radical intermediate. Radical stability is enhanced by alkyl substitution (tertiary > secondary > primary). The bromine radical adds to the double bond in a way that produces the most stable carbon radical, which dictates the final position of the hydrogen atom. chemistrysteps.commasterorganicchemistry.com

The table below compares the directing effects that determine the regiochemical outcome of HBr addition.

FeatureElectrophilic (Ionic) AdditionFree-Radical Addition
Initiating Species H⁺ (Proton)Br• (Bromine Radical)
Key Intermediate Carbocation (C⁺)Carbon Radical (C•)
Governing Principle Formation of the most stable carbocation.Formation of the most stable carbon radical.
Regiochemical Rule Markovnikov's Rule (H adds to C with more H's). libretexts.orgAnti-Markovnikov (Br adds to C with more H's). chemistrysteps.com
Influence of Fluoro-substituents Strong inductive effect destabilizes nearby carbocations, heavily influencing regioselectivity. lumenlearning.comInductive effects also influence radical stability, but the stability order (3° > 2° > 1°) is the dominant factor.

This table contrasts the key factors governing regioselectivity in HBr addition reactions.

Achieving the specific structure of this compound requires a synthetic strategy that precisely controls the formation of the C-Br bond at the C1 position of the propane (B168953) chain, a challenge governed by the fundamental principles of regioselectivity in organic reactions.

Chemical Reactivity and Transformation Pathways

Mechanistic Investigations of Substitution Reactions Involving 1-Bromo-1,1,2,2,3,3-hexafluoropropane

Nucleophilic substitution is a key reaction class for halogenoalkanes. savemyexams.com In these reactions, a nucleophile—an electron-rich species—attacks the partially positive carbon atom bonded to the halogen, replacing it. savemyexams.com For this compound, the carbon atom of the C-Br bond is the primary electrophilic site. The high electronegativity of the adjacent fluorine atoms significantly enhances the partial positive charge on this carbon, making it a target for nucleophiles.

The reaction typically proceeds via a nucleophilic substitution mechanism where the nucleophile displaces the bromide ion. Common nucleophiles like hydroxide (B78521) (:OH⁻), cyanide (:CN⁻), and ammonia (B1221849) (:NH₃) can be used to introduce different functional groups. savemyexams.com For example, reaction with aqueous sodium hydroxide under heating would yield an alcohol, replacing the bromine atom with a hydroxyl group. savemyexams.com

The specific mechanism (Sₙ1 vs. Sₙ2) is influenced by the structure of the alkyl halide. lumenlearning.com Primary alkyl halides tend to favor the Sₙ2 mechanism, which involves a backside attack by the nucleophile. pearson.com However, the steric bulk of the fluorine atoms in this compound may hinder this approach, potentially influencing reaction rates or favoring alternative pathways under certain conditions.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct ClassIllustrative Product
Hydroxide (:OH⁻)Sodium Hydroxide (NaOH)Alcohol1,1,2,2,3,3-Hexafluoropropan-1-ol
Cyanide (:CN⁻)Potassium Cyanide (KCN)Nitrile2,2,3,4,4,4-Hexafluorobutanenitrile
Ammonia (:NH₃)Ammonia (NH₃)Amine1,1,2,2,3,3-Hexafluoropropan-1-amine

Addition and Elimination Chemistry of the Propane (B168953) Backbone

While the saturated backbone of this compound precludes addition reactions, it is susceptible to elimination reactions. siyavula.com Dehydrohalogenation, the removal of a hydrogen halide, is a prominent elimination pathway for haloalkanes, leading to the formation of alkenes. wikipedia.orglibretexts.org

This reaction is typically facilitated by a strong base, such as potassium hydroxide (KOH) in an alcoholic solvent. libretexts.org The base abstracts a proton (H⁺) from the carbon adjacent (beta-carbon) to the carbon bearing the bromine atom. Simultaneously, the C-Br bond cleaves, and the bromide ion departs, resulting in the formation of a double bond. In the case of this compound, this process yields 1,1,2,3,3,3-Hexafluoropropene.

Table 2: Dehydrohalogenation of this compound

ReactantConditionsMajor Products
This compoundAlcoholic Potassium Hydroxide (KOH), Heat1,1,2,3,3,3-Hexafluoropropene, Potassium Bromide (KBr), Water (H₂O)

The reactivity of haloalkanes in dehydrohalogenation follows the order: tertiary > secondary > primary. libretexts.org

Redox Reactions and Radical Chemistry of Bromine and Fluorine Centers

The C-Br bond is significantly weaker than the C-F and C-H bonds, making it the most likely site for homolytic cleavage to initiate radical reactions. This can be induced by ultraviolet (UV) light or high temperatures, leading to the formation of a bromine radical and a hexafluoropropyl radical.

Theoretical studies on similar bromofluorinated compounds, such as 1-bromo-3,3,3-trifluoropropene, in the presence of hydroxyl (OH) radicals, provide insight into potential reaction pathways. mdpi.comnih.gov Such reactions are critical for understanding the atmospheric fate of these compounds. The OH radical can abstract the hydrogen atom from the propane backbone, or it can interact with the electron density around the halogen atoms. For unsaturated analogs, OH addition to the double bond is a major pathway. nih.gov While this compound is saturated, its interaction with radicals would likely proceed via H-atom abstraction or initiation at the weaker C-Br bond.

Thermal Decomposition and Pyrolysis Mechanisms of Hexafluoropropanes

When subjected to high temperatures, this compound undergoes thermal decomposition or pyrolysis. The degradation pathway is dictated by the relative bond dissociation energies (BDEs). The C-Br bond is the weakest bond in the molecule and is expected to cleave first.

Studies on the pyrolysis of related perfluoroalkanes, such as perfluoropropane, indicate that at temperatures between 600-800 °C, the primary reactions involve the elimination of hydrogen fluoride (B91410) (for hydrofluorocarbons) and C-C bond fission. nasa.govresearchgate.net For brominated compounds, the thermal degradation can also release hydrogen bromide and various smaller brominated and fluorinated hydrocarbons. cetjournal.it

The initial step in the pyrolysis of this compound would likely be the fission of the C-Br bond, followed by the breaking of C-C bonds. The resulting radical fragments can then recombine or undergo further decomposition to form a complex mixture of smaller molecules.

Table 3: Potential Products from Thermal Decomposition

Decomposition PathwayPotential Products
C-Br Bond HomolysisBromine radicals, Hexafluoropropyl radicals
C-C Bond FissionTrifluoromethyl radicals, Bromodifluoromethyl radicals, etc.
EliminationHydrogen Bromide (HBr), Hexafluoropropene (B89477)
Recombination/Further DecompositionCarbon Tetrafluoride (CF₄), Hexafluoroethane (C₂F₆), various bromofluorocarbons

Interactions with Other Chemical Species and Mixture Dynamics in Chemical Environments

In complex chemical environments, such as the atmosphere, this compound can interact with various reactive species. A key species is the hydroxyl radical (•OH), which is a major atmospheric oxidant. mdpi.com

Based on theoretical studies of similar molecules, the reaction with •OH radicals is likely initiated by the abstraction of the hydrogen atom from the second carbon. nih.gov This generates a water molecule and a fluorinated alkyl radical. This radical can then react further with other atmospheric components, such as oxygen. The rate of this initial H-abstraction reaction is a critical factor in determining the atmospheric lifetime of the compound. The presence of the bromine atom and multiple fluorine atoms influences the stability and subsequent reaction pathways of the resulting radical intermediate. nih.gov

Spectroscopic Characterization and Structure Property Relationships

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Bromo-1,1,2,2,3,3-hexafluoropropane

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, a detailed analysis would involve the interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra.

A hypothetical analysis of the NMR spectra would be based on the molecular structure: CF₃-CF₂-CHBrF.

¹H NMR: A single proton is present in the molecule, bonded to a carbon that is also attached to bromine and a difluoromethyl group, and is adjacent to a trifluoromethyl group. This proton would be expected to show a complex multiplet due to coupling with the neighboring fluorine atoms. The chemical shift would be significantly influenced by the electronegative bromine and fluorine atoms.

¹³C NMR: The molecule contains three distinct carbon environments. The chemical shifts of these carbons would be influenced by the attached fluorine and bromine atoms, with carbons bonded to more electronegative atoms appearing at a higher chemical shift (downfield).

¹⁹F NMR: The ¹⁹F NMR spectrum would be the most informative, showing signals for the three different fluorine environments (-CF₃, -CF₂-, and -CHBrF ). The signals would be split into complex multiplets due to coupling between the different fluorine nuclei and the proton. The magnitude of the coupling constants would provide valuable information about the through-bond proximity of the different nuclei.

Without experimental data, a table of chemical shifts and coupling constants cannot be provided.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton, carbon, and fluorine signals and confirming the connectivity of the molecule. For instance, an HSQC experiment would directly correlate the proton signal with the carbon to which it is attached.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule.

The infrared (IR) spectrum of this compound would be expected to show strong absorption bands corresponding to the stretching vibrations of the C-F bonds, typically in the region of 1000-1400 cm⁻¹. The C-H stretching and bending vibrations, as well as the C-Br stretching vibration, would also be present at their characteristic frequencies. A detailed analysis of the absorption cross-sections would provide quantitative information about the sample.

A specific table of IR absorption bands and their assignments is not available.

Mass Spectrometry for Molecular Fragmentation Analysis and Product Identification

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. Due to the presence of bromine, there would be two molecular ion peaks of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation pattern would likely involve the loss of a bromine atom, as well as the cleavage of C-C and C-F bonds, leading to the formation of various fluorinated carbocations. Analysis of the masses of these fragment ions would help to confirm the structure of the molecule.

A table of characteristic mass spectral fragments and their relative abundances cannot be provided without experimental data.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting with its three-dimensional structure and the distribution of its electrons. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the equilibrium geometry of the molecule.

For 1-Bromo-1,1,2,2,3,3-hexafluoropropane, methods like Density Functional Theory (DFT) would be highly suitable. A common approach would involve using a functional, such as B3LYP, paired with a basis set like 6-31G(d,p) or a larger one for more accuracy, to perform a geometry optimization. This process systematically alters the positions of the atoms until the configuration with the minimum energy is found.

The output of such a calculation provides precise data on bond lengths, bond angles, and dihedral angles. The electronic structure is described by the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial for predicting chemical reactivity.

Table 1: Predicted Molecular Geometry Parameters for this compound (Note: These are representative values based on typical bond lengths and angles from computational studies on similar halogenated alkanes and are intended for illustrative purposes.)

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)C1-C21.54
C2-C31.55
C1-Br1.95
C-F (average)1.35
C2-H1.09
Bond Angles (°)Br-C1-C2111.5
F-C1-F108.5
C1-C2-C3112.0
F-C-F (average)109.0

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a relevant area of study is its atmospheric degradation, likely initiated by hydroxyl (•OH) radicals.

Reaction pathway modeling involves identifying the reactants, products, and all intermediate structures and transition states in between. Using quantum chemical methods, researchers can map out the potential energy surface (PES) for the reaction. A key objective is to locate the transition state (TS), which is a first-order saddle point on the PES—a maximum along the reaction coordinate but a minimum in all other degrees of freedom.

The activation energy (the energy difference between the reactants and the transition state) can be calculated, which is essential for determining the reaction rate constant. Methods such as Canonical Variational Transition-State Theory can be employed for accurate kinetics prediction. oup.com For the reaction of this compound with •OH, the likely first step is the abstraction of the hydrogen atom from the second carbon. Computational analysis would involve locating the transition state for this H-abstraction step and calculating its energy barrier to predict the reaction's feasibility under atmospheric conditions. nist.govresearchgate.net

Prediction of Thermochemical Parameters and Energy Landscapes

Thermochemical properties, such as the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp), are crucial for understanding the stability and energy balance of chemical processes. High-accuracy composite quantum chemical methods, such as the Gaussian-n (e.g., G3MP2, G4) or Complete Basis Set (CBS) methods, are used to calculate these values with high precision. nih.govresearchgate.netresearchgate.net These methods combine calculations at different levels of theory and basis sets to extrapolate a highly accurate energy. nih.gov

An energy landscape provides a comprehensive map of the potential energy of a molecule as a function of its geometry. wiley.com For a flexible molecule like this compound, rotation around the C-C bonds leads to different conformers (rotational isomers). Computational methods can be used to identify the stable conformers (local minima on the energy landscape) and the energy barriers for interconversion between them. This provides insight into the molecule's dynamic behavior and the relative populations of its different shapes at a given temperature.

Table 2: Predicted Thermochemical Properties at 298.15 K (Note: These values are hypothetical estimates based on data from similar fluorinated and brominated hydrocarbons for illustrative purposes.)

PropertyPredicted ValueUnits
Standard Enthalpy of Formation (ΔfH°)-950kJ/mol
Standard Molar Entropy (S°)410J/(mol·K)
Heat Capacity at Constant Pressure (Cp)165J/(mol·K)

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics describes the properties of individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules and their interactions over time. researchgate.netuiowa.edu MD simulations model atoms as spheres and bonds as springs, governed by a set of parameters known as a force field.

For this compound, MD simulations could be used to predict bulk properties like density, viscosity, and diffusion coefficients of its liquid state. aip.org Furthermore, these simulations provide detailed insight into the nature of intermolecular interactions. uiowa.edu Due to the high electronegativity of fluorine and the presence of bromine, the molecule possesses a significant dipole moment, leading to dipole-dipole interactions. London dispersion forces, arising from temporary fluctuations in electron density, are also significant, particularly due to the large number of electrons in the fluorine and bromine atoms. quora.com By simulating the compound in various solvents (e.g., water, octanol), one could also predict its partitioning behavior and solubility. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Environmental Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or property-describing features of chemicals (known as molecular descriptors) with their biological activity or environmental fate. ucsb.eduresearchgate.net This approach is widely used to screen chemicals for potential risks when experimental data is lacking. ucsb.edu

To predict the environmental behavior of this compound, a QSAR model would be developed using a dataset of structurally similar halogenated compounds with known properties (e.g., atmospheric lifetime, bioaccumulation potential, toxicity). oup.com First, a range of molecular descriptors would be calculated for each compound, including constitutional, topological, quantum-chemical, and thermodynamic descriptors. youtube.com

Relevant descriptors for a halocarbon might include its molecular weight, octanol-water partition coefficient (logP), polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO). ucsb.edu A statistical method, such as multiple linear regression, would then be used to build a mathematical model linking these descriptors to the property of interest. Such a model could then be used to predict the environmental behavior of this compound.

Table 3: Relevant Molecular Descriptors for a QSAR Model (Note: These are examples of descriptors that would be calculated for a QSAR study. The values are illustrative.)

DescriptorDescriptionEstimated Value
Molecular WeightMass of the molecule246.94 g/mol
LogP (Octanol-Water Partition Coefficient)Measure of lipophilicity3.1
Molecular PolarizabilityTendency of the electron cloud to be distorted by an electric field~10.5 ų
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-12.1 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-0.5 eV

Environmental Atmospheric Chemistry and Global Impact

Hydrolysis in Aquatic Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. In aquatic environments, the rate of hydrolysis can be an important factor in determining a compound's persistence. Specific data on the hydrolysis rate of 1-Bromo-1,1,2,2,3,3-hexafluoropropane could not be located in the reviewed scientific literature. However, halogenated alkanes can be susceptible to hydrolysis, though the rates can be very slow, particularly for compounds with strong carbon-fluorine bonds.

Biogeochemical Cycling and Biodegradation Potential in Environmental Compartments

The biogeochemical cycle of a synthetic compound describes its movement and transformation within different environmental compartments, including soil, water, and biota. A key removal mechanism within these cycles is biodegradation by microorganisms. mdpi.com There is no specific information available regarding the biodegradation of this compound. Generally, highly fluorinated organic compounds are known to be highly resistant to microbial degradation due to the strength and stability of the carbon-fluorine bond. nih.gov While some microorganisms are capable of dehalogenating certain brominated compounds, the high degree of fluorination in this compound likely renders it recalcitrant to biodegradation. mdpi.comnih.gov

Volatilization and Air-Water Exchange Dynamics

Volatilization is the physical process that governs the transfer of a chemical from an aqueous phase to the atmosphere. This air-water exchange is quantified by the Henry's Law constant, which relates the partial pressure of a compound in the gas phase to its concentration in the aqueous phase at equilibrium. copernicus.org A specific Henry's Law constant for this compound was not found in the available literature. As a volatile organic compound with expected low water solubility, it is anticipated to readily partition from water into the atmosphere, making atmospheric degradation its primary environmental fate process.

Radiative Efficiency and Global Warming Potential Assessment

The global impact of a greenhouse gas is assessed by its Radiative Efficiency (RE) and Global Warming Potential (GWP). epa.gov The RE measures a molecule's ability to absorb infrared radiation, while the GWP compares this ability and its atmospheric lifetime to that of carbon dioxide (CO₂) over a specific time horizon, typically 100 years. epa.govca.gov

Specific experimental or theoretical data for the radiative efficiency and GWP of this compound were not found. However, data is available for a structural isomer, 3-Bromo-1,1,1,2,2,3-hexafluoropropane (CF₃CFHCF₂Br). A study using ab initio methods calculated the radiative efficiency for this isomer. epa.gov While this value does not directly apply to this compound, it can serve as an estimate due to the similar molecular composition and structure.

To calculate a GWP, both the radiative efficiency and the atmospheric lifetime of the compound are required. epa.gov Since the atmospheric lifetime of this compound has not been determined, its GWP cannot be calculated.

Radiative Efficiency Data for a Structural Isomer of this compound
Compound NameCAS NumberCalculated Radiative Efficiency (W m⁻² ppb⁻¹)Source
3-Bromo-1,1,1,2,2,3-hexafluoropropane2805-10-90.255 epa.gov

Stratospheric Ozone Depletion Mechanisms of Brominated Fluorocarbons

Brominated fluorocarbons, a class of halogenated organic compounds that includes this compound, are significant contributors to the depletion of the stratospheric ozone layer. Their impact is disproportionately large compared to their atmospheric concentrations due to the high efficiency of bromine in catalytically destroying ozone. The mechanisms of this destruction involve a series of chemical processes that begin with the transport of these stable compounds to the stratosphere and end with the catalytic removal of ozone molecules.

Initiation by Photolysis

Brominated fluorocarbons are generally stable and unreactive in the troposphere, which allows them to persist and be transported to the stratosphere. Once in the stratosphere, they are exposed to high-energy ultraviolet (UV) radiation from the sun. This UV radiation provides the energy to break the carbon-bromine (C-Br) bond in the molecule, a process known as photolysis. The C-Br bond is weaker than the carbon-chlorine (C-Cl) bond, meaning these compounds can be broken down by a wider range of UV radiation. This photodissociation releases a highly reactive bromine atom (Br).

General Photolysis Reaction: CₓHᵧFzBrₙ + UV light → CₓHᵧFzBrₙ₋₁ + Br

This initial step is crucial as it introduces atomic bromine into the stratosphere, which then initiates the catalytic cycles of ozone destruction.

Catalytic Ozone Destruction Cycles

Once freed, a single bromine atom can participate in catalytic cycles that destroy thousands of ozone (O₃) molecules before it is eventually removed from the stratosphere. theozonehole.org Bromine is significantly more efficient at destroying ozone than chlorine on a per-atom basis. This is primarily because bromine reservoirs (like HBr and BrONO₂) are less stable than chlorine reservoirs (HCl and ClONO₂), allowing a higher fraction of bromine to remain in its active, ozone-destroying forms (Br and BrO). copernicus.org

The primary catalytic cycle involving bromine is the BrOₓ cycle:

Reaction with Ozone: A bromine atom reacts with an ozone molecule to form bromine monoxide (BrO) and an oxygen molecule (O₂).

Br + O₃ → BrO + O₂

Reaction with Atomic Oxygen: The bromine monoxide then reacts with a free oxygen atom (O), which is present in the stratosphere from the photolysis of O₂ and O₃, to reform the bromine atom and create another oxygen molecule.

BrO + O → Br + O₂

Net Reaction: O₃ + O → 2O₂

In this cycle, the bromine atom acts as a catalyst; it is consumed in the first step and regenerated in the second, allowing it to destroy more ozone molecules.

Coupled Bromine-Chlorine Cycles

The ozone-depleting power of bromine is significantly amplified by its interaction with chlorine radicals in the stratosphere. theozonehole.org These coupled catalytic cycles are particularly efficient at destroying ozone, especially in the lower stratosphere and in polar regions. One of the most important coupled cycles is:

Br + O₃ → BrO + O₂

Cl + O₃ → ClO + O₂

BrO + ClO → Br + Cl + O₂

Net Reaction: 2O₃ → 3O₂

This cycle is highly effective because it does not depend on the availability of atomic oxygen (O), which is less abundant in the lower stratosphere. The reaction between BrO and ClO regenerates both bromine and chlorine atoms, allowing them to continue the destructive process. csus.edu

The Role of Polar Stratospheric Clouds

In the extremely cold conditions of the polar winter, polar stratospheric clouds (PSCs) form. The surfaces of these ice particles facilitate heterogeneous chemical reactions that convert inactive bromine and chlorine reservoir species into their more reactive forms. For example, reactions on PSC surfaces can convert bromine nitrate (B79036) (BrONO₂) and hydrogen bromide (HBr) into photolabile forms of bromine. When sunlight returns in the spring, these molecules are rapidly photolyzed, releasing a large concentration of bromine atoms and leading to the rapid and severe ozone depletion known as the "ozone hole".

Ozone Depletion Potential of Hydrobromofluorocarbons

The table below presents ODP ranges for several C₃ hydrobromofluorocarbons, as reported by the U.S. Environmental Protection Agency. These values demonstrate the high ozone-depleting capacity of compounds structurally related to this compound.

Select a compound to see its ODP range.

ODP Range: Data not available for this compound. Please select another compound.

Data sourced from the U.S. Environmental Protection Agency's list of Class I Ozone-Depleting Substances. epa.gov The ranges reflect uncertainties and variations among isomers.

The atmospheric lifetime of a compound is another critical factor; longer-lived compounds have more time to be transported to the stratosphere and release their bromine. ipcc.ch While the specific lifetime for this compound is not specified, related hydrofluorocarbons (HFCs) without bromine, such as 1,1,1,2,3,3,3-heptafluoropropane (B1665588) (HFC-227ea), have atmospheric lifetimes of several decades (e.g., 38.9 years). researchgate.net The presence of a C-H bond in this compound makes it susceptible to removal by hydroxyl (OH) radicals in the troposphere, which would reduce its atmospheric lifetime compared to fully halogenated halons. wikipedia.orgfluorocarbons.org However, the portion of molecules that reach the stratosphere can still contribute significantly to ozone depletion due to the potency of bromine.

Advanced Applications and Role As a Chemical Intermediate

Utility in Organic Synthesis as a Halogenated Synthon

Information regarding the specific utility of 1-bromo-1,1,2,2,3,3-hexafluoropropane as a halogenated synthon in organic synthesis is not extensively documented in publicly accessible research.

Role in Pharmaceutical and Agrochemical Intermediates

The role of this compound as a direct intermediate in the synthesis of specific pharmaceutical or agrochemical products is not detailed in the available literature. Chemical suppliers may list it for research purposes, indicating potential but unconfirmed applications in the development of new molecules.

Applications in Specialty Solvents and Reaction Media

There is no substantive information available to confirm the use of this compound as a specialty solvent or reaction medium.

Function in Materials Science: Blowing Agents for Advanced Foams

The application of this compound as a blowing agent for advanced foams is not described in the surveyed scientific and technical literature.

Chemical Mechanisms in Fire Suppression Technologies and Historical Context

Historically, halogenated hydrocarbons, particularly those containing bromine, were highly effective fire-extinguishing agents. service.gov.ukrivieramm.com this compound belongs to the class of hydrobromofluorocarbons (HBFCs), which are structurally similar to halons, the once-dominant fire suppressants. service.gov.uk

The fire suppression mechanism of such brominated compounds is primarily chemical. In a fire, the molecule breaks down at high temperatures, releasing bromine radicals (Br•). These radicals are extremely efficient at interrupting the combustion chain reaction. They act as scavengers for key radical species, such as hydrogen (H•) and hydroxyl (OH•), which are essential for propagating the fire. This catalytic cycle disrupts the chemistry of the flame, leading to rapid extinguishment.

Despite this potential efficacy, HBFCs have seen minimal use. service.gov.uk Like halons, they were identified as potent ozone-depleting substances (ODS) due to the presence of bromine, which is highly destructive to stratospheric ozone. epd.gov.hk Consequently, under the Montreal Protocol on Substances that Deplete the Ozone Layer, HBFCs were classified as controlled substances, and their production and consumption were phased out globally. unep.org The historical context places this compound in a category of chemicals that, while potentially effective for fire suppression, were rendered obsolete by significant environmental concerns, leading the industry to develop alternatives like hydrofluorocarbons (HFCs) and, more recently, agents with lower global warming potential. rivieramm.comunep.org

Current Research Challenges and Future Directions

Development of Sustainable and Environmentally Benign Synthetic Methodologies

A primary challenge in the field of fluorinated compounds is the development of synthesis methods that are both efficient and environmentally responsible. Traditional methods for the synthesis of halogenated alkanes can sometimes involve harsh reagents and produce significant waste streams. Future research is therefore directed towards greener synthetic routes.

Key areas of focus include:

Catalytic Approaches: The development of novel catalysts that can facilitate the synthesis of 1-bromo-1,1,2,2,3,3-hexafluoropropane with high selectivity and yield is a significant goal. This includes exploring photoredox catalysis, which can enable reactions under milder conditions. organic-chemistry.org

Renewable Feedstocks: Investigating the potential for using renewable resources as starting materials for the synthesis of fluorinated propanes is a long-term objective for improving the sustainability of their production.

Alternative Solvents: Research into the use of more environmentally friendly solvents, such as supercritical fluids or aqueous systems, could reduce the environmental footprint of the synthesis process.

A comparative look at traditional versus emerging synthetic methodologies is presented below:

MethodologyAdvantagesDisadvantages
Traditional Halogenation Well-established, often high-yielding.Can require harsh conditions, may use hazardous reagents, and can generate significant waste.
Catalytic Methods Milder reaction conditions, potential for high selectivity, and reduced waste.Catalyst development can be complex and costly.
Photoredox Catalysis Utilizes visible light as a renewable energy source, enabling unique transformations. organic-chemistry.orgScalability can be a challenge, and the cost of photocatalysts can be high.

Elucidating Complex Environmental Transformation Products and Pathways

Understanding the environmental fate of this compound is crucial for assessing its potential environmental impact. The presence of both bromine and fluorine atoms in the molecule can lead to complex degradation pathways in the environment.

Current and future research in this area includes:

Atmospheric Degradation: Investigating the atmospheric lifetime of this compound and identifying the products of its reaction with atmospheric oxidants such as hydroxyl radicals. cdc.gov

Biotransformation: Studying the potential for microorganisms to degrade this compound and identifying the metabolic pathways and resulting transformation products. cdc.gov

Abiotic Degradation: Characterizing the hydrolysis and other abiotic degradation processes that may occur in aquatic environments. cdc.gov

Refining Computational Models for Enhanced Predictive Accuracy

Computational chemistry plays a vital role in understanding the properties and reactivity of molecules like this compound. nih.gov Refining these models is essential for accurately predicting their behavior and guiding experimental work.

Future directions in computational modeling include:

Improved Force Fields: Developing more accurate force fields for molecular dynamics simulations that can better capture the interactions of halogenated compounds with their environment. chemrxiv.org

Predictive Toxicology: Enhancing computational models to more accurately predict the potential toxicity of halogenated propanes and their degradation products, reducing the need for extensive animal testing. regulations.gov

Reaction Mechanism Elucidation: Using quantum mechanical calculations to gain a deeper understanding of the mechanisms of synthetic reactions and environmental degradation pathways.

The table below highlights key parameters for computational modeling of halogenated propanes:

ParameterImportance
Molecular Geometry Determines steric interactions and reactivity.
Partial Charges Influences intermolecular forces and interactions with polar molecules.
Bond Dissociation Energies Predicts the likelihood of bond cleavage in chemical reactions.
Spectroscopic Properties Allows for the identification and characterization of the molecule and its transformation products. nih.gov

Exploring New Catalytic Transformations and Derivatizations

The carbon-bromine bond in this compound is a key functional group that allows for a variety of chemical transformations. Exploring new catalytic methods to derivatize this compound can lead to the synthesis of novel and valuable molecules.

Areas for future exploration include:

Cross-Coupling Reactions: Developing new catalytic systems for cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Asymmetric Catalysis: Introducing chirality into molecules derived from this compound through the use of chiral catalysts.

C-F Bond Activation: While more challenging, the selective activation of carbon-fluorine bonds could open up new avenues for the functionalization of this and other highly fluorinated molecules. escholarship.org

Interdisciplinary Research on the Environmental and Applied Chemistry of Halogenated Propane (B168953) Derivatives

A comprehensive understanding of this compound and its derivatives requires an interdisciplinary approach that combines expertise from various fields of chemistry and environmental science.

Future research should foster collaboration between:

Synthetic Chemists: To develop new and improved synthetic methods.

Environmental Chemists: To study the fate and transport of these compounds in the environment.

Computational Chemists: To provide theoretical insights into their properties and reactivity.

Toxicologists: To assess their potential impact on human health and ecosystems. cdc.gov

Materials Scientists: To explore their potential applications in areas such as gas separation membranes. mdpi.com

This collaborative effort will be essential for the responsible development and use of halogenated propane derivatives in the future.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-bromo-1,1,2,2,3,3-hexafluoropropane, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via bromination of fluorinated propane precursors. For example, radical bromination of 1,1,2,2,3,3-hexafluoropropane using bromine gas under UV irradiation, followed by fractional distillation to isolate the product. Purity optimization requires rigorous control of reaction stoichiometry (excess Br₂), inert atmosphere (N₂), and low-temperature conditions to minimize side reactions. Post-synthesis purification via preparative gas chromatography or cold-trap distillation is recommended .
  • Characterization : Confirm structure and purity using 19F^{19}\text{F} NMR (to identify fluorine environments) and GC-MS (to detect trace impurities). Compare spectral data with reference libraries (e.g., NIST Chemistry WebBook) .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to resolve structural isomers and confirm substitution patterns. For example, 19F^{19}\text{F} NMR chemical shifts between -70 ppm to -150 ppm are typical for CF₃ and CF₂ groups .
  • Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) or chemical ionization (CI) identifies the molecular ion ([M]⁺) and fragmentation patterns.
  • IR Spectroscopy : Detect C-Br stretches (~500–600 cm⁻¹) and C-F vibrations (~1100–1300 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • Regulatory Compliance : Classified as a halogenated hydrocarbon (HBFC) with restricted use (0.1% concentration limit in some jurisdictions). Follow EPA and EU REACH guidelines for storage and disposal .
  • Personal Protective Equipment (PPE) : Use fluoropolymer-lined gloves, face shields, and fume hoods to prevent inhalation of volatile brominated compounds. Monitor airborne concentrations with real-time gas detectors .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in radical reactions?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model bond dissociation energies (BDEs) for C-Br and C-F bonds. Compare activation barriers for bromine abstraction vs. fluorine retention.
  • Reaction Path Analysis : Apply intrinsic reaction coordinate (IRC) calculations to map transition states during bromine transfer reactions. Validate with experimental kinetic data (e.g., Arrhenius parameters) .

Q. How do thermodynamic properties (e.g., vapor pressure, heat capacity) influence its application as a fire suppressant or dielectric fluid?

  • Methodology :

  • Experimental Determination : Measure vapor pressure using static or dynamic methods (e.g., isoteniscope) at 25–100°C. Heat capacity (CpC_p) can be derived via differential scanning calorimetry (DSC).
  • Data Interpretation : Compare results with literature values (e.g., boiling point = 35.5°C, vapor pressure = 29 kPa at 298 K). High vapor pressure and low heat of vaporization (29 kJ/mol) suggest rapid volatilization, making it suitable for gas-phase applications .

Q. What contradictions exist in reported degradation pathways, and how can they be resolved?

  • Methodology :

  • Contradiction Analysis : Some studies suggest atmospheric degradation via OH radical attack, while others propose photolytic C-Br cleavage.
  • Resolution : Conduct controlled photolysis experiments (λ = 254 nm) in environmental chambers with GC-MS monitoring. Compare half-lives under UV vs. dark conditions. Cross-reference with computational predictions of bond stability .

Q. How does steric and electronic effects influence its substitution reactions with nucleophiles?

  • Methodology :

  • Kinetic Studies : Perform nucleophilic substitution (Sₙ2) reactions with amines or alkoxides under varying temperatures. Use kinetic isotope effects (KIEs) to distinguish between concerted vs. stepwise mechanisms.
  • Steric Mapping : Analyze X-ray crystallography or DFT-optimized geometries to quantify steric hindrance around the brominated carbon .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.